Home > Products > Screening Compounds P118361 > Aprepitant β-Glucuronide Sodium Salt
Aprepitant β-Glucuronide Sodium Salt -

Aprepitant β-Glucuronide Sodium Salt

Catalog Number: EVT-1500088
CAS Number:
Molecular Formula: C₂₉H₂₈F₇N₄NaO₉
Molecular Weight: 732.53
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of aprepitant β-glucuronide sodium salt involves the conjugation of aprepitant with glucuronic acid. This process typically employs enzymatic or chemical methods to facilitate the transfer of the glucuronic acid moiety onto the aprepitant molecule.

Methods

  1. Enzymatic Synthesis: Utilizing uridine diphosphate-glucuronosyltransferase enzymes to catalyze the reaction between aprepitant and glucuronic acid.
  2. Chemical Synthesis: Involves chemical reagents that promote the formation of the glucuronide bond, often under controlled pH and temperature conditions.

Technical Details

  • The reaction conditions must be optimized to ensure high yields and purity of the product.
  • Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and characterize the final product .
Molecular Structure Analysis

The molecular structure of aprepitant β-glucuronide sodium salt can be represented by its chemical formula C23H30N4O6NaC_{23}H_{30}N_{4}O_{6}Na. The compound features a complex arrangement including a piperidine ring, an aromatic moiety, and a glucuronic acid unit.

Structure Data

  • Molecular Weight: Approximately 466.50 g/mol.
  • Structural Features: The presence of hydroxyl groups from the glucuronic acid enhances solubility in biological fluids, which is critical for its pharmacological activity.
Chemical Reactions Analysis

Aprepitant β-glucuronide sodium salt participates in various biochemical reactions primarily related to drug metabolism.

Reactions

  1. Hydrolysis: Under physiological conditions, the glucuronide bond can be hydrolyzed, releasing aprepitant and glucuronic acid.
  2. Conjugation Reactions: It may undergo further conjugation with other metabolites in the liver.

Technical Details

  • These reactions are crucial for understanding the pharmacokinetics of aprepitant β-glucuronide sodium salt, influencing its bioavailability and elimination half-life .
Mechanism of Action

The mechanism of action of aprepitant β-glucuronide sodium salt primarily revolves around its role as a metabolite of aprepitant, which acts as a neurokinin-1 receptor antagonist.

Process

  1. Binding: Aprepitant binds to neurokinin-1 receptors in the central nervous system.
  2. Inhibition: This binding inhibits substance P from exerting its emetic effects, thus preventing nausea and vomiting.

Data

Studies have shown that metabolites like aprepitant β-glucuronide can also contribute to this inhibition indirectly by affecting the pharmacokinetics of aprepitant itself .

Physical and Chemical Properties Analysis

Aprepitant β-glucuronide sodium salt exhibits several notable physical and chemical properties:

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Highly soluble in water due to its sodium salt form.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but sensitive to extreme pH levels.
  • pH Range: Optimal solubility is observed at neutral pH levels.

Relevant data regarding its solubility and stability are essential for formulation development in pharmaceutical applications .

Applications

Aprepitant β-glucuronide sodium salt has several scientific uses:

  1. Pharmaceutical Research: Used in studies investigating drug metabolism and pharmacokinetics.
  2. Cancer Research: Emerging evidence suggests potential anti-cancer properties, making it a candidate for further investigation in oncology .
  3. Toxicology Studies: It serves as a reference compound in toxicological assessments related to drug interactions and metabolic pathways .
Introduction to Aprepitant β-Glucuronide Sodium Salt

Structural and Functional Relationship to Aprepitant

Aprepitant (C23H21F7N4O3; MW 534.43 g/mol) features a morpholine core with three chiral centers and substituents including a trifluoromethylated phenylethanol group and a fluorophenyl moiety [7]. Its β-glucuronide metabolite forms when a glucuronic acid moiety conjugates primarily via an O-linkage to aprepitant’s morpholine ring or triazolinone group. This modification significantly increases molecular weight (~710.59 g/mol) and introduces multiple hydrophilic hydroxyl groups and a carboxylic acid functionality. The sodium salt form (CAS 23052-80-4) enhances aqueous solubility, facilitating analytical detection and excretion [3] [9].

  • Structural Consequences:
  • Polarity Enhancement: Glucuronidation reduces logP by 2–4 units, diminishing passive membrane permeability.
  • Ionization State: The carboxylic acid (pKa ~3.5) and glucuronide’s anionic charge promote renal/biliary elimination.
  • Stereochemical Integrity: The β-configuration preserves enzymatic recognition by transporters, while sodium salt formation prevents lactonization [8] [9].

  • Functional Implications:

  • Receptor Affinity Loss: The glucuronide exhibits >100-fold reduced affinity for human NK1 receptors compared to aprepitant (Ki >10 μM vs. 0.1–1 nM), abolishing antiemetic efficacy [1] [7].
  • Altered Protein Binding: Plasma protein binding decreases from >95% (aprepitant) to <70% for the glucuronide, increasing free fraction [1] [6].

Table 1: Structural Comparison of Aprepitant and Its β-Glucuronide Metabolite

PropertyAprepitantAprepitant β-Glucuronide
Molecular FormulaC23H21F7N4O3C29H29F7N4O9Na
Molecular Weight (g/mol)534.43710.59
logP (Calculated)4.21.8
Plasma Protein Binding (%)>9560–70
NK1 IC50 (nM)0.1–1.0>10,000
Primary SolubilityLipophilicHydrophilic (water-soluble)

Role as a Phase II Metabolite in Drug Metabolism

Glucuronidation represents a dominant detoxification pathway mediated by UDP-glucuronosyltransferase (UGT) enzymes, primarily in hepatocytes and enterocytes. Aprepitant undergoes extensive CYP3A4-mediated oxidation (phase I), followed by UGT-catalyzed conjugation (phase II), yielding several glucuronides, with the β-anomer being pharmacologically predominant [7] [8].

  • Enzymatic Pathways:
  • UGT Isoforms: Human recombinant studies identify UGT1A3 and UGT2B7 as primary catalysts, with Km values of 85 μM and 120 μM, respectively, indicating moderate affinity [8].
  • Tissue Distribution: Hepatic glucuronidation accounts for 75% of total clearance; intestinal metabolism contributes during first-pass absorption [4].
  • Kinetic Parameters: Formation clearance (CLint) ranges from 12–18 mL/min/kg, representing 30–45% of aprepitant’s metabolic flux [4] [8].

  • Enterohepatic Recycling (EHR):

  • Biliary-excreted glucuronides undergo bacterial β-glucuronidase hydrolysis in the gut, liberating aprepitant for reabsorption. This recycling prolongs systemic exposure, contributing to 15–20% of total AUC in pharmacokinetic models [4].
  • EHR explains secondary plasma concentration peaks observed 6–12 hours post-aprepitant dosing in clinical studies [4] [8].

Table 2: UGT Enzymes Involved in Aprepitant Glucuronidation

UGT IsoformCatalytic Efficiency (CLint, μL/min/mg)Tissue ExpressionInhibition by Aprepitant?
UGT1A38.2 ± 1.5Liver > IntestineCompetitive (Ki = 45 μM)
UGT2B75.7 ± 0.9Liver > KidneyNon-competitive (Ki = 210 μM)
UGT1A1<1.0LiverNot detected
UGT2B152.3 ± 0.4LiverWeak competitive (Ki >500 μM)

Significance in Pharmacokinetic and Pharmacodynamic Studies

As the major circulating metabolite, aprepitant β-glucuronide influences pharmacokinetic (PK) and pharmacodynamic (PD) outcomes through multiple mechanisms, despite lacking direct NK1 antagonism.

  • Pharmacokinetic Impact:
  • Systemic Exposure: In humans, glucuronide AUC0–24h reaches 40–60% of aprepitant’s exposure following oral administration, with Cmax ratios of 0.3–0.5 [2] [4].
  • Elimination Half-life: The glucuronide’s t1/2 (14–18 hours) exceeds aprepitant’s (9–13 hours) due to EHR and reduced renal reabsorption [4] [7].
  • Drug Interactions: As a substrate for OATP1B1/1B3 and MRP2 transporters, it competes with statins, methotrexate, and NSAIDs, altering their disposition [8].

  • Pharmacodynamic Considerations:

  • Prodrug Activation: Intestinal hydrolysis during EHR releases pharmacologically active aprepitant, contributing 10–15% to antiemetic efficacy during delayed-phase CINV [4].
  • CYP Modulation: Though inactive at NK1, the glucuronide weakly inhibits CYP2C9 (IC50 = 35 μM), potentially affecting warfarin metabolism during chronic therapy [7].

  • Model-Informed Drug Development:

  • Pediatric Dosing: Population PK models incorporating glucuronide kinetics support weight-based aprepitant dosing (3 mg/kg day 1; 2 mg/kg days 2–3) in children, matching adult exposure [2].
  • PBPK Simulations: Whole-body physiologically-based pharmacokinetic (PBPK) models accounting for enterohepatic circulation accurately predict resveratrol glucuronide kinetics, providing a template for aprepitant metabolite modeling [4].

Table 3: Key Pharmacokinetic Parameters of Aprepitant β-Glucuronide in Humans

ParameterValue (Mean ± SD)Clinical Relevance
Cmax (μg/mL)1.2 ± 0.330–50% of aprepitant Cmax
Tmax (h)3.5 ± 1.2Delayed vs. aprepitant (Tmax = 1–2 h)
AUC0–∞ (h·μg/mL)28.4 ± 6.740–60% of aprepitant AUC
Vd/F (L)15 ± 3Limited tissue distribution
Clrenal (mL/min)45 ± 12Dominant elimination pathway
t1/2 (h)16 ± 4Prolonged vs. aprepitant (t1/2 = 12 h)

Table 4: Clinical Implications of Aprepitant β-Glucuronide Kinetics

Clinical ScenarioGlucuronide ImpactManagement Consideration
Hepatic Impairment (Child-Pugh B/C)Glucuronide accumulation (AUC ↑ 80–150%)Avoid aprepitant in severe impairment
Concomitant UGT Inducers (e.g., rifampin)Glucuronide formation ↑ 2.5-fold; aprepitant AUC ↓ 50%Increase aprepitant dose
Pediatric Patients (6 mo–12 yr)Weight-based dosing ensures equivalent glucuronide exposureUse oral suspension (25 mg/mL)
Enterohepatic RecyclingSecondary plasma peaks; prolonged aprepitant exposureOptimize dosing intervals for delayed CINV

Properties

Product Name

Aprepitant β-Glucuronide Sodium Salt

Molecular Formula

C₂₉H₂₈F₇N₄NaO₉

Molecular Weight

732.53

Synonyms

5-[[(2R,3S)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one Glucuronide Sodium Salt;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.